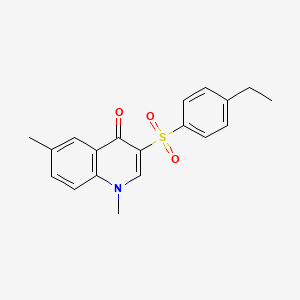
2-(benzylamino)-N-(3,4-difluorophenyl)-2-thioxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(benzylamino)-N-(3,4-difluorophenyl)-2-thioxoacetamide is an organic compound characterized by the presence of benzylamino and difluorophenyl groups attached to a thioxoacetamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-N-(3,4-difluorophenyl)-2-thioxoacetamide typically involves the reaction of benzylamine with 3,4-difluorophenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.
化学反応の分析
Types of Reactions
2-(benzylamino)-N-(3,4-difluorophenyl)-2-thioxoacetamide can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The benzylamino and difluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-(benzylamino)-N-(3,4-difluorophenyl)-2-thioxoacetamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the difluorophenyl group suggests potential interactions with fluorine-sensitive biological pathways, while the thioxoacetamide core may interact with thiol-containing proteins or enzymes.
類似化合物との比較
Similar Compounds
2-Amino-4-(3,4-difluorophenyl)thiazole: This compound shares the difluorophenyl group and has applications in anti-cancer drug design.
Fluorobenzaldehyde: A group of isomers with similar fluorinated aromatic structures.
Uniqueness
2-(benzylamino)-N-(3,4-difluorophenyl)-2-thioxoacetamide is unique due to the combination of its benzylamino and thioxoacetamide groups, which confer distinct chemical reactivity and potential biological activity. The presence of the difluorophenyl group further enhances its chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
2-(benzylamino)-N-(3,4-difluorophenyl)-2-sulfanylideneacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2OS/c16-12-7-6-11(8-13(12)17)19-14(20)15(21)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,18,21)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAJNVRLVIISMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,3,6-trimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2360450.png)
![N-(4-acetylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B2360452.png)

![7-(1,3-Benzodioxol-5-yl)-2-(tert-butyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2360457.png)




![5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline](/img/structure/B2360462.png)
![2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-5-methylpyrimidine](/img/structure/B2360464.png)
![2-[(2-Ethylpyrazol-3-yl)methyl-(3-methylbutan-2-yl)amino]ethanesulfonyl fluoride](/img/structure/B2360466.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxybutyl)(phenyl)amino]acetamide](/img/structure/B2360470.png)
